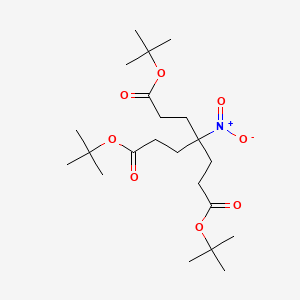
2-(4-(Ethylsulfonyl)phenyl)acetic acid
Descripción general
Descripción
2-(4-(Ethylsulfonyl)phenyl)acetic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation associated with various medical conditions1. It has a molecular formula of C10H12O4S and a molecular weight of 228.27 g/mol1.
Synthesis Analysis
The synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid is not explicitly detailed in the available resources. However, it is commercially available from various suppliers2.Molecular Structure Analysis
The InChI code for 2-(4-(Ethylsulfonyl)phenyl)acetic acid is 1S/C10H12O4S/c1-2-15(13,14)9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)2. This indicates the presence of an ethylsulfonyl group attached to the phenyl ring, and an acetic acid group attached to the phenyl ring2.
Chemical Reactions Analysis
Specific chemical reactions involving 2-(4-(Ethylsulfonyl)phenyl)acetic acid are not provided in the available resources. However, as a sulfone, it may participate in various organic reactions.Physical And Chemical Properties Analysis
2-(4-(Ethylsulfonyl)phenyl)acetic acid is a pale-yellow to yellow-brown solid2. It has a molecular weight of 228.27 g/mol1. The compound is stored at room temperature and has a purity of 97%2.Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Reactions
- Fabrication of Key Intermediates: 4-phenyl-2-butanone, synthesized using compounds like acetic acid, plays a crucial role in creating anti-inflammatory medicines and codeine derivatives (Jiangli Zhang, 2005).
- Hydrolytic Transformations: N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids are produced through hydrolytic transformations of specific phenylacetic acids, yielding compounds with potential biomedical applications (E. Rudyakova et al., 2006).
- Catalysis in Water: Modifications of propylsulfonic acid-fixed Fe3O4@SiO2, including those with ethylsulfonyl groups, have been developed as magnetically separable solid acid catalysts for hydrolysis reactions in water (N. Nuryono et al., 2019).
2. Biochemical Synthesis
- Synthesis of Ureas and Hydroxamic Acids: Utilizing ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, ureas and hydroxamic acids are synthesized from carboxylic acids, highlighting a potential route for pharmaceutical synthesis (Kishore Thalluri et al., 2014).
3. Analytical Chemistry
- Gas Chromatographic Analysis: Phenylacetic acid, a metabolite of 2-phenylethylamine, is determined in human blood using gas chromatography-mass spectrometry. This method aids in understanding the role of phenylethylamine and its metabolites in conditions like depression and schizophrenia (G. Mangani et al., 2004).
4. Medicinal Chemistry
- Antimicrobial Activity: Synthesis of new derivatives of 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo-[1,2,4]triazole, which exhibit antimicrobial activity against certain microorganisms, demonstrates the potential use of phenylacetic acid derivatives in developing new antimicrobial agents (N. Demirbas et al., 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling2.
Direcciones Futuras
The future directions for 2-(4-(Ethylsulfonyl)phenyl)acetic acid are not explicitly mentioned in the available resources. However, given its role as a NSAID, future research may focus on its potential uses in treating various inflammatory conditions.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and product datasheets2.
Propiedades
IUPAC Name |
2-(4-ethylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-15(13,14)9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOLLUNLZJLQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402004 | |
| Record name | 2-(4-(Ethylsulfonyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethylsulfonyl)phenyl)acetic acid | |
CAS RN |
383135-47-5 | |
| Record name | 2-(4-(Ethylsulfonyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(ethanesulfonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B1365567.png)



![(2S)-2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol](/img/structure/B1365577.png)
![1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1365578.png)
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)





![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)
